6-Aminohexane-1-thiol hydrochloride
Overview
Description
6-Aminohexane-1-thiol hydrochloride is an organic compound with the molecular formula C₆H₁₆ClNS. It is also known as 6-Mercaptohexylamine hydrochloride. This compound is characterized by the presence of an amine group and a thiol group, making it a versatile molecule in various chemical applications. It typically appears as a white crystalline powder and is soluble in water and some organic solvents like ethanol and ether .
Mechanism of Action
Target of Action
The primary target of 6-Aminohexane-1-thiol hydrochloride, also known as 6-Mercaptohexylamine hydrochloride, is the surface of various materials, particularly gold surfaces . This compound is an amine-terminated alkanethiol, which means it has a sulfur atom (from the thiol group) at one end and an amine group at the other . The sulfur atom can bind to gold surfaces, while the amine group can interact with other molecules .
Mode of Action
This compound interacts with its targets by forming a self-assembled monolayer (SAM) on the surface . This is a process where the sulfur atom binds to the gold surface, and the molecules arrange themselves into a single layer.
Biochemical Pathways
The compound plays a role in the surface modification of materials, particularly in the development of cell adhesive surfaces . It can also be used as a linker with quantum dots (QDs), forming amine linkages with the carboxy groups of fullerene heterodimers . This has potential applications in molecular electronics .
Result of Action
The result of the action of this compound is the formation of a self-assembled monolayer on the target surface, which can then interact with other molecules . This can lead to the creation of cell adhesive surfaces or the formation of linkages with quantum dots .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at a temperature of 2-8°C . .
Biochemical Analysis
Biochemical Properties
6-Aminohexane-1-thiol hydrochloride plays a significant role in biochemical reactions due to its thiol and amine functional groups. These groups enable the compound to form strong covalent bonds with gold surfaces, creating stable SAMs. These SAMs are used to modify surfaces for various applications, including the development of cell adhesive surfaces and molecular electronics . The compound interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form disulfide bonds, and its amine group, which can form amine linkages. These interactions are crucial for the compound’s role in biochemical reactions.
Cellular Effects
This compound influences various cellular processes, including cell adhesion and signaling pathways. When used to modify gold surfaces, it enhances cell adhesion, making it useful in cell culture studies . The compound’s interaction with cell surface proteins can affect cell signaling pathways, potentially influencing gene expression and cellular metabolism. These effects are essential for understanding how cells interact with modified surfaces and for developing new biomaterials.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form SAMs on gold surfaces. The thiol group binds to the gold surface, while the amine group remains available for further interactions with biomolecules . This binding interaction is crucial for the compound’s role in surface modification and molecular electronics. Additionally, the compound can inhibit or activate enzymes through its thiol and amine groups, affecting various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at 2-8°C, but its stability can be affected by factors such as temperature and exposure to light . Long-term studies have shown that the compound can maintain its activity and function over extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to study its effects on cell adhesion and signaling pathways. At high doses, it may exhibit toxic or adverse effects, including irritation of the skin and respiratory system . These dosage effects are crucial for determining the compound’s safety and efficacy in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its thiol and amine groups. The compound can interact with enzymes and cofactors involved in redox reactions and protein synthesis . These interactions can affect metabolic flux and metabolite levels, making the compound a valuable tool for studying metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function . These localization mechanisms are crucial for understanding how the compound interacts with cellular components and for developing new applications in biochemical research.
Preparation Methods
The synthesis of 6-Aminohexane-1-thiol hydrochloride involves a two-step process:
Reaction of 1-Hexanethiol with Hydrochloric Acid: 1-Hexanethiol is reacted with hydrochloric acid under controlled conditions to form 1-Hexanethiol hydrochloride.
Amination: The resulting 1-Hexanethiol hydrochloride is then reacted with ammonia to produce this compound.
Industrial production methods follow similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
6-Aminohexane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Condensation: The amine group can react with carboxylic acids to form amides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and carboxylic acids for condensation reactions. Major products formed from these reactions include disulfides, thiols, and amides .
Scientific Research Applications
6-Aminohexane-1-thiol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the surface modification of gold surfaces to develop cell adhesive surfaces.
Medicine: The compound is used in the synthesis of various pharmaceuticals and as a reagent in biochemical assays.
Industry: It is employed in the preparation of certain surfactants used in paints, coatings, and dyes
Comparison with Similar Compounds
6-Aminohexane-1-thiol hydrochloride can be compared with other similar compounds such as:
- 3-Amino-1-propanethiol hydrochloride
- 6-Mercaptohexylamine hydrochloride
Compared to these compounds, this compound is unique due to its longer carbon chain, which provides greater flexibility and a larger surface area for interactions. This makes it particularly effective in applications requiring stable and extensive surface modifications .
Properties
IUPAC Name |
6-aminohexane-1-thiol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS.ClH/c7-5-3-1-2-4-6-8;/h8H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCMUBZJTPADOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCS)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624192 | |
Record name | 6-Aminohexane-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31098-40-5 | |
Record name | 6-Aminohexane-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINO-1-HEXANETHIOL HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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